2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Overview
Description
“2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid” is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.13 . The IUPAC name for this compound is [(5-bromo-2-methylbenzoyl)(methyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 93.5-94.5 °C and a predicted boiling point of 344.7±27.0 °C .Scientific Research Applications
Bromination and Vilsmeier–Haack Formylation Reactions
- The compound has potential applications in chemical reactions like bromination and Vilsmeier–Haack formylation, as demonstrated in the study of other similar compounds (Drewry & Scrowston, 1969).
Synthesis of Heterocyclic Systems
- It may be utilized in the synthesis of complex heterocyclic systems, akin to the processes described for related compounds (Ackrell et al., 1980).
Analytical Toxicology
- In analytical toxicology, similar bromo-derivatives are studied for understanding metabolic pathways in organisms, although this specific compound's role in such processes requires further investigation (Kanamori et al., 2002).
Antiprotozoal Agents Development
- Derivatives of this compound may be synthesized for potential use as antiprotozoal agents, as seen in related research (Ismail et al., 2004).
Synthesis and Anticancer Activity
- There is potential for synthesizing and exploring the anticancer activity of this compound, similar to its structural analogs (Liu Ying-xiang, 2007).
Novel Synthesis Approaches
- This compound could be synthesized using novel methods like microwave-assisted synthesis, as in the synthesis of other complex molecules (Mallakpour & Taghavi, 2008).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-[(5-bromo-2-methylbenzoyl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPNPSGHFJRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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